N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS: 841211-87-8) is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidinone core fused with a p-tolyl group at the 1-position and an acetamide side chain substituted with a benzo[d][1,3]dioxol-5-yl moiety . The pyrazolo-pyrimidinone scaffold is a pharmacologically privileged structure, often associated with kinase inhibition and anticancer activity. The benzo[d][1,3]dioxol (piperonyl) group enhances lipophilicity and may influence bioavailability, while the p-tolyl substituent contributes to steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-13-2-5-15(6-3-13)26-20-16(9-23-26)21(28)25(11-22-20)10-19(27)24-14-4-7-17-18(8-14)30-12-29-17/h2-9,11H,10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWQPWKMSOHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[3,4-d]pyrimidine framework. For example, triazole-bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones exhibited significant anticancer activity against various breast cancer cell lines, including MDA-MB231 and MCF-7, with IC50 values as low as 4.93 μM . The mechanism of action often involves inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB231 | 27.66 |
| Compound B | MCF-7 | 4.93 |
Antibacterial Activity
Compounds with similar structural motifs have also demonstrated antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against Staphylococcus aureus and Sarcina species .
| Compound | Bacteria | MIC (nM) |
|---|---|---|
| Derivative 1 | Staphylococcus aureus | 80 |
| Derivative 2 | Sarcina | 90 |
Other Biological Activities
In addition to anticancer and antibacterial activities, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic effects. These compounds can modulate various biochemical pathways involved in inflammation and pain perception .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Mechanisms : A study demonstrated that pyrazolo[1,5-a]pyrimidinones can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Antibacterial Efficacy : Research on 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted derivatives indicated strong activity against multiple bacterial strains, reinforcing the potential for developing new antibacterial agents .
- Pharmacological Potential : The diverse pharmacological profiles of pyrazolo derivatives suggest their utility in treating various conditions beyond cancer and infections, including metabolic disorders and neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Core Diversity: The target compound’s pyrazolo-pyrimidinone core distinguishes it from quinazolinones (e.g., 11m) and simpler acetamides (e.g., 4q). This core is critical for kinase interaction, whereas quinazolinones are associated with DNA intercalation or topoisomerase inhibition .
- The benzo[d][1,3]dioxol moiety is a common lipophilic group across analogs, enhancing membrane permeability .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions are required?
The synthesis involves multi-step pathways, typically starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent coupling with benzo[d][1,3]dioxole derivatives. Key steps include:
- Cyclization : Use of 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) to form the pyrazolo-pyrimidine core .
- Acetamide Coupling : Reaction of the pyrazolo-pyrimidine intermediate with activated benzo[d][1,3]dioxol-5-yl derivatives using coupling agents like EDC/HOBt . Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and temperature control (60–80°C) to minimize side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are mandatory to confirm substituent positions, especially distinguishing between the benzo[d][1,3]dioxole protons (δ 6.7–6.9 ppm) and pyrazolo-pyrimidine protons (δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₇N₅O₄: 392.1352) and detects impurities .
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. What preliminary biological screening assays are recommended?
Initial screens should focus on:
- Kinase Inhibition : Use ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like EGFR or VEGFR, given the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA-based prostaglandin E₂ (PGE₂) quantification .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to improve solubility of intermediates .
- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound from regioisomeric by-products .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Reproducibility : Validate results across multiple cell lines and independent labs to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to determine if discrepancies arise from rapid metabolism .
- Target Profiling : Perform kinome-wide screening (e.g., KinomeScan®) to identify off-target interactions that may explain variability .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key SAR insights include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| p-Tolyl (R₁) | Enhances kinase selectivity (e.g., EGFR > 70%) | |
| Benzo[d][1,3]dioxole | Increases lipophilicity (logP ~3.2) and BBB penetration | |
| Acetamide Linker | Critical for hydrogen bonding with kinase catalytic domains | |
| Advanced SAR studies should use molecular docking (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate binding poses . |
Q. What experimental approaches elucidate the mechanism of action in anticancer activity?
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
- Cell Cycle Analysis : PI staining and flow cytometry to identify G1/S or G2/M arrest .
- Western Blotting : Measure downstream targets (e.g., cleaved PARP, Bax/Bcl-2 ratio) .
Data Contradiction Analysis
Q. How to address conflicting results in kinase inhibition potency across studies?
- Enzyme vs. Cellular Assays : Confirm discrepancies by comparing recombinant kinase activity (e.g., IC₅₀ = 50 nM) with cellular phosphorylation assays (e.g., p-EGFR inhibition) .
- Cofactor Interference : Test Mg²⁺/Mn²⁺ concentrations, as pyrazolo-pyrimidines are sensitive to divalent cation levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
